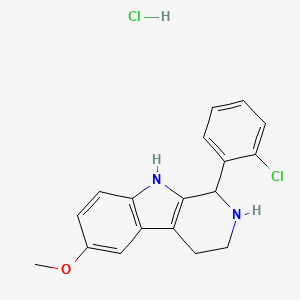![molecular formula C18H16Cl2N2O4S B6005145 Ethyl 4-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B6005145.png)
Ethyl 4-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3,5-dichloro-4-methoxybenzoyl chloride with an appropriate amine to form the intermediate product.
Thioamide Formation: The intermediate is then reacted with thiourea to introduce the carbamothioyl group.
Esterification: Finally, the product is esterified with ethyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Ethyl 4-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
類似化合物との比較
Ethyl 4-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Similar structure but with a morpholinopropyl group instead of a dichloromethoxyphenyl group.
Ethyl 4-({[(3,5-dichloro-4-methoxybenzoyl)carbamothioyl]amino}benzoate: A closely related compound with slight variations in the functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-3-26-17(24)10-4-6-12(7-5-10)21-18(27)22-16(23)11-8-13(19)15(25-2)14(20)9-11/h4-9H,3H2,1-2H3,(H2,21,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUFDRMCGFIHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(5-bromopyridin-2-yl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B6005062.png)
![4-CHLORO-N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZENE-1-SULFONAMIDE](/img/structure/B6005070.png)
![2-[4-(1-Propylsulfonylpyrrolidin-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B6005071.png)
![1-[3-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6005077.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6005078.png)

![ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B6005098.png)
![1'-[2-(4-hydroxyphenyl)-1-methylethyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6005107.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide](/img/structure/B6005113.png)
![methyl 2,2-dimethyl-5-[1-(1-naphthylamino)ethylidene]-4,6-dioxocyclohexanecarboxylate](/img/structure/B6005118.png)
![2-[1-(2-furylmethyl)-2-piperidinyl]ethanol](/img/structure/B6005127.png)

![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6005142.png)
